molecular formula C10H14N2OS B1345291 (2-thiomorpholin-4-ylpyridin-4-yl)methanol CAS No. 898289-25-3

(2-thiomorpholin-4-ylpyridin-4-yl)methanol

Cat. No.: B1345291
CAS No.: 898289-25-3
M. Wt: 210.3 g/mol
InChI Key: KDJBEJVGUFHDPW-UHFFFAOYSA-N
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Description

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a chemical compound with the molecular formula C10H14N2OS It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with a methanol group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol typically involves the reaction of 2-chloropyridine with thiomorpholine in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

(2-thiomorpholin-4-ylpyridin-4-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-thiomorpholin-4-ylpyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-thiomorpholin-4-ylpyridin-4-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the thiomorpholine ring, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-thiomorpholin-4-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBEJVGUFHDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640223
Record name [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-25-3
Record name 2-(4-Thiomorpholinyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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